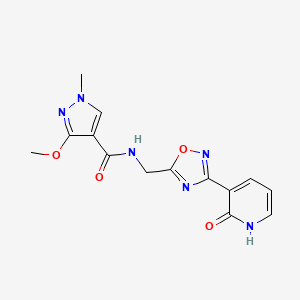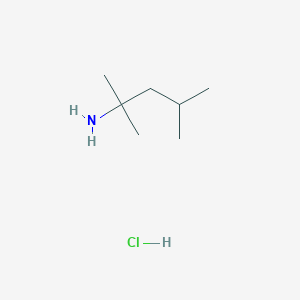![molecular formula C20H21N5O3 B2918410 benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate CAS No. 1797905-79-3](/img/structure/B2918410.png)
benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate is a complex organic compound notable for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological activities and chemical reactivity. The unique structure of this compound makes it a valuable subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds in the pyrazolopyrazinone series, which this compound is a part of, often contain functional substituents at positions 2 and 5, which seem to play a significant role in their pharmacological profile .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have been recognized as purine analogs with c-amp phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .
Biochemical Pathways
It’s known that related compounds, such as 4,7-dihydropyrazolo[1,5-a]pyrimidines (dppms), behave as potent mimics of hantzsch 1,4-dihydropyridine calcium channel blockers, and related pyrazolo[5,1-b]quinazolines were found to be potent katp channel openers .
Result of Action
Compounds in the pyrazolopyrazinone series are known to have significant pharmacological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate involves multiple synthetic steps:
Formation of the pyrazolopyridopyrimidine core: : This step usually involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic ring system.
Substitution reactions: : Introduction of the benzyl group and the carbamate functionality is typically achieved through nucleophilic substitution reactions. Common reagents include benzyl halides and carbamoyl chlorides.
Oxidation/Reduction: : Depending on the specific substituents and desired oxidation state, various oxidizing or reducing agents might be used to fine-tune the properties of the final compound.
Industrial Production Methods: Industrial-scale synthesis of this compound may utilize continuous flow chemistry techniques to enhance efficiency and yield. This approach allows for precise control over reaction conditions, leading to consistent product quality. Key reagents and catalysts are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, potentially altering its electronic properties and biological activity.
Reduction: : Reduction reactions might be used to modify specific functional groups, affecting the compound's reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions are relevant, allowing for the introduction or modification of various substituents.
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Benzyl halides, carbamoyl chlorides, amines
Major Products: The major products of these reactions include various substituted derivatives of the original compound, each potentially exhibiting unique physical and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate is studied for its reactivity and potential as a synthetic intermediate. Its unique structure allows for a range of chemical modifications, making it a versatile building block for more complex molecules.
Biology: Biologically, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine: In medicine, researchers explore its potential therapeutic applications, including its use as a lead compound in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as a precursor in the production of advanced materials.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other pyrazolopyridopyrimidine derivatives, benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. Similar compounds might include:
2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
Benzyl carbamate derivatives
Pyrazolopyrimidine analogues
These similar compounds can serve as points of comparison to highlight the unique properties and potential advantages of this compound in various applications.
Properties
IUPAC Name |
benzyl N-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-9-18-21-10-16-12-24(8-7-17(16)25(18)23-14)19(26)11-22-20(27)28-13-15-5-3-2-4-6-15/h2-6,9-10H,7-8,11-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOBXXFMBFVWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CNC(=O)OCC4=CC=CC=C4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)


![3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B2918330.png)
![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one](/img/structure/B2918334.png)

![(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2918337.png)
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2918338.png)
![tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2918339.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2918341.png)


![N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide](/img/structure/B2918349.png)
